molecular formula C6H12O6 B583767 D-Glucose-4-C-d CAS No. 56570-89-9

D-Glucose-4-C-d

Cat. No.: B583767
CAS No.: 56570-89-9
M. Wt: 181.162
InChI Key: WQZGKKKJIJFFOK-KHOLKCTKSA-N
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Description

D-Glucose-4-C-d is a derivative of D-glucose, a simple sugar that plays a crucial role as an energy source in living organisms. D-glucose is an aldohexose, meaning it is a six-carbon sugar with an aldehyde group. It is naturally found in fruits, plants, and the blood of animals. This compound is a modified form of D-glucose, where specific chemical modifications have been made to the fourth carbon atom.

Mechanism of Action

Target of Action

D-Glucose, also known as dextrose, is a simple sugar that plays a vital role in the body’s metabolism . It is the primary energy source for most cells in the body and is particularly important for the brain and muscles during physical activity . The primary targets of D-Glucose are the cells that require energy, where it is used in the production of ATP, the main energy currency of the cell .

Mode of Action

D-Glucose supplies most of the energy to all tissues by generating energy molecules ATP and NADH during a series of metabolism reactions called glycolysis . It is also involved in the production of other biomolecules such as vitamin C .

Biochemical Pathways

D-Glucose is involved in several biochemical pathways, the most important of which is glycolysis . In glycolysis, glucose is broken down to produce pyruvate, ATP, and NADH . This process provides the cell with ATP under anaerobic conditions and also supplies precursors for the biosynthesis of proteins, lipids, nucleic acids, and polysaccharides .

Pharmacokinetics

D-Glucose is commonly supplied as an injection for nutritional supplementation or metabolic disorders where glucose levels are improperly regulated . It is produced in humans via hepatic gluconeogenesis and breakdown of polymeric glucose forms (glycogenolysis) . It circulates in human circulation as blood glucose and acts as an essential energy source for many organisms through aerobic or anaerobic respiration and fermentation .

Result of Action

The result of D-Glucose action is the production of energy in the form of ATP and NADH, which are essential for various cellular processes . It also plays a role as a signaling molecule to control glucose and energy homeostasis . Moreover, it can act as precursors to generate other biomolecules such as vitamin C .

Action Environment

The action of D-Glucose is influenced by various environmental factors. For instance, the presence of oxygen is crucial for the complete breakdown of glucose in the process of aerobic respiration . Additionally, the pH level, temperature, and the presence of certain enzymes can also affect the rate at which glucose is metabolized .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of D-Glucose-4-C-d typically involves the selective modification of the fourth carbon atom in the D-glucose molecule. This can be achieved through various chemical reactions, including oxidation, reduction, and substitution reactions. One common method involves the use of specific reagents to introduce the desired functional group at the fourth carbon position.

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product. Enzymatic methods may also be

Properties

IUPAC Name

(3R,4R,5S,6R)-5-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5-,6?/m1/s1/i3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-KHOLKCTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1([C@H](OC([C@@H]([C@@H]1O)O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Accordingly, hetero-lactic fermentation of a mixture containing hexose and pentose may be performed. Hetero-lactic fermentation is conducted while neutralizing with ammonia to produce ammonium lactate and ethanol from hexose, and to produce ammonium lactate and ammonium acetate from pentose. Ammonium lactate and ammonium acetate are esterified with ethanol (if amount of ethanol obtained by fermentation is not enough, ethanol might be further added) to yield ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is conducted by distillation with removing and recovering ethyl acetate.
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Synthesis routes and methods II

Procedure details

A 40-% D-fructose solution was adjusted to pH 11 for heating at 100° C. for 90 minutes by a batch-wise process. So as to maintain the pH, an appropriate volume of 4N NaOH was added every 30 minutes.
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